2-[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol
CAS No.:
Cat. No.: VC13528966
Molecular Formula: C11H24N2O
Molecular Weight: 200.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H24N2O |
|---|---|
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | 2-[[(3R)-1-methylpiperidin-3-yl]-propan-2-ylamino]ethanol |
| Standard InChI | InChI=1S/C11H24N2O/c1-10(2)13(7-8-14)11-5-4-6-12(3)9-11/h10-11,14H,4-9H2,1-3H3/t11-/m1/s1 |
| Standard InChI Key | OJEXMPXWAAGCRO-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)N(CCO)[C@@H]1CCCN(C1)C |
| SMILES | CC(C)N(CCO)C1CCCN(C1)C |
| Canonical SMILES | CC(C)N(CCO)C1CCCN(C1)C |
Introduction
2-[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol is an organic compound with a unique structure that includes an isopropyl group, a piperidine ring, and an ethanol moiety. Its molecular formula is not explicitly provided in the search results, but compounds with similar structures typically have a molecular weight around 200 g/mol . The compound's systematic name reflects its stereochemistry, specifically the (R)-enantiomer of 1-methyl-piperidine, which is crucial for its biological activity and potential pharmacological properties.
Biological Activity and Potential Applications
2-[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol exhibits significant biological activity due to its interaction with various molecular targets. Research suggests that it may influence neurotransmitter systems, potentially acting on receptors related to mood regulation and cognitive function. Its structural features allow it to bind effectively to biological targets, making it a candidate for further pharmacological exploration.
Synthesis and Industrial Production
The synthesis of 2-[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol typically involves several steps. Industrial production may utilize optimized reaction conditions to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Related Compounds and Structural Similarities
Several compounds share structural similarities with 2-[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol. For example, (S)-2-(Isopropyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol (CAS No. 1354008-29-9) features a similar isopropyl and ethanol structure but with a pyrrolidine ring instead of piperidine . Another related compound is 2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol, which also contains a piperidine ring but lacks the specific (R)-configuration .
| Compound | Structural Features | CAS Number |
|---|---|---|
| 2-[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol | Isopropyl, (R)-1-methyl-piperidine, ethanol | Not specified |
| (S)-2-(Isopropyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol | Isopropyl, 1-methylpyrrolidine, ethanol | 1354008-29-9 |
| 2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol | Isopropyl, methylamino-piperidine, ethanol | 1353975-06-0 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume